Cas no 2243-06-3 (Androst-4-ene-3,6,17-trione)

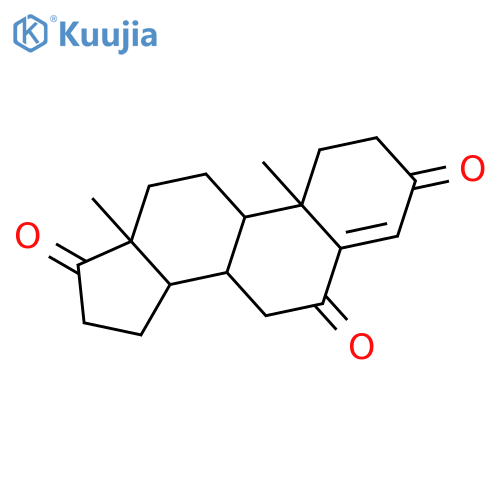

Androst-4-ene-3,6,17-trione structure

商品名:Androst-4-ene-3,6,17-trione

Androst-4-ene-3,6,17-trione 化学的及び物理的性質

名前と識別子

-

- 4-Androstene-3,6,17-trione

- 4-Androstenetrione

- Androst-4-ene-3,6,17-trione

- (8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione

- 4-ANDROSTEN-3,6,17-TRIONE

- 4-Androstenetriol

- 2243-06-3

- A816194

- NS00124374

- D87893

- 6-Oxo-androstenedione

- J352.701H

- UNII-L8L0381OBP

- 4-AT

- AKOS015919217

- (8R, 9S, 10R, 13S, 14S)-10, 13-dimethyl-1, 2, 7, 8, 9, 11, 12, 14, 15, 16-decahydrocyclopenta[a]phenanthrene-3, 6, 17-trione

- L8L0381OBP

- (8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione

- 4-etioallocholen-3,6,17-trione

- (3aS,3bR,9aR,9bS,11aS)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,5,7-trione

- SCHEMBL42712

- 6-OXO

- DTXSID60862888

- 10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-cyclopenta[a]phenanthrene-3,6,17-trione

- Q4637100

- 6-OXO-ADION

- 6-oxoandrostenedione

- DTXCID601333654

- CHEMBL5290788

-

- MDL: MFCD00199643

- インチ: 1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1

- InChIKey: PJMNEPMSGCRSRC-IEVKOWOJSA-N

- ほほえんだ: C[C@@]12CCC(=O)C=C2C(=O)C[C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]31

計算された属性

- せいみつぶんしりょう: 300.17300

- どういたいしつりょう: 300.173

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 616

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 色と性状: イエローソリッド

- 密度みつど: 1.18

- ゆうかいてん: 223-224 ºC

- ふってん: 460°Cat760mmHg

- フラッシュポイント: 198.5°C

- 屈折率: 1.56

- ようかいど: Chloroform (Slightly)

- PSA: 51.21000

- LogP: 3.26640

Androst-4-ene-3,6,17-trione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128185-1g |

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione |

2243-06-3 | 95% | 1g |

$281 | 2024-07-28 | |

| Chemenu | CM128185-1g |

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione |

2243-06-3 | 95% | 1g |

$281 | 2021-06-15 | |

| TRC | A637565-5mg |

Androst-4-ene-3,6,17-trione |

2243-06-3 | 5mg |

$ 129.00 | 2023-04-19 | ||

| A2B Chem LLC | AF28513-10mg |

Androst-4-ene-3,6,17-trione |

2243-06-3 | 10mg |

$538.00 | 2024-04-20 | ||

| TRC | A637565-100mg |

Androst-4-ene-3,6,17-trione |

2243-06-3 | 100mg |

$ 1246.00 | 2023-04-19 | ||

| Chemenu | CM128185-5g |

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione |

2243-06-3 | 95% | 5g |

$842 | 2021-06-15 | |

| TRC | A637565-10mg |

Androst-4-ene-3,6,17-trione |

2243-06-3 | 10mg |

$ 178.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-207292-10 mg |

Androst-4-ene-3,6,17-trione, |

2243-06-3 | 10mg |

¥2,482.00 | 2023-07-10 | ||

| Chemenu | CM128185-5g |

(8R,9S,10R,13S,14S)-10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6,17(2H)-trione |

2243-06-3 | 95% | 5g |

$842 | 2024-07-28 | |

| TRC | A637565-50mg |

Androst-4-ene-3,6,17-trione |

2243-06-3 | 50mg |

$ 844.00 | 2023-04-19 |

Androst-4-ene-3,6,17-trione 関連文献

-

1. Oxidations of enone systems in steroids by oxidizers with reversible redox potentialJan Jasiczak J. Chem. Soc. Perkin Trans. 1 1988 2687

-

Inna S. Levina Russ. Chem. Rev. 1998 67 975

-

3. Steroids. Part LII. Synthesis of steroidal hormone analogues hydroxylated at C(6)C. Amendolla,G. Rosenkranz,Franz Sondheimer J. Chem. Soc. 1954 1226

-

James R. Hanson,Ismail Kiran,Natheer F. Masarweh,Cavit Uyanik J. Chem. Res. (S) 1998 493

-

5. 533. Steroids and related compounds. Part VI. The stereochemical configuration and dehydration of the isomeric androstane-3 : 5 : 6-triol-onesM. Davis,V. Petrow J. Chem. Soc. 1949 2536

-

6. Aromatization of some 4,5-epoxy-3-hydroxysteroidsD. Baldwin,J. R. Hanson J. Chem. Soc. Perkin Trans. 1 1972 1889

-

7. 627. Steroids and related compounds. Part VII. Some derivatives of 5-methyl-10-norandrost-8(9)-ene-3 : 6-diol-17-oneM. Davis,V. Petrow J. Chem. Soc. 1949 2973

-

Jorge A. R. Salvador,Jo?o F. S. Carvalho,Marco A. C. Neves,Samuel M. Silvestre,Alcino J. Leit?o,M. Manuel C. Silva,M. Luisa Sá e Melo Nat. Prod. Rep. 2013 30 324

-

9. 768. Modified steroid hormones. Part XVIII. The microbiological hydroxylation of 4-methyltestosterone with Rhizopus nigricansD. N. Kirk,V. Petrow,M. H. Williamson J. Chem. Soc. 1960 3872

-

10. Reactions of derivatives of steroidal 3,4,5- and 3,5,6-triols with hydrobromic acidDerek Baldwin,James R. Hanson,Ann M. Holtom J. Chem. Soc. Perkin Trans. 1 1973 2687

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

河南东延药业有限公司

ゴールドメンバー

中国のサプライヤー

大量